1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a 2,3-dichlorophenyl group at position 1 and a carboxylic acid moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity, such as antioxidant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXAMXLGBFURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196602 | |
| Record name | 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299920-48-2 | |
| Record name | 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299920-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dichlorophenylamine and succinic anhydride.
Formation of Intermediate: The 2,3-dichlorophenylamine reacts with succinic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Oxidation: The resulting compound is then oxidized to introduce the ketone group at the 5-position of the pyrrolidine ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position of the pyrrolidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound can participate in various types of chemical reactions:
-
Oxidation : The ketone functional group present in the pyrrolidine ring can be oxidized to yield oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction : The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution Reactions : Nucleophilic substitution can introduce new functional groups at the pyrrolidine or phenyl rings under appropriate conditions.
Reaction Conditions and Reagents
Common reagents and conditions used in these reactions include:
-
Oxidation Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Nucleophiles for Substitution : Amines or alkoxides under basic conditions.
Anticancer Activity
Recent studies have investigated the anticancer properties of 1-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 66% (100 µM) | - | |
| Compound 21 (5-nitrothiophene) | 21.2% (100 µM) | - | |
| Compound with 3,5-dichloro substitution | 24.5% (100 µM) | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Structure-dependent antimicrobial activity has been noted, particularly against Gram-positive bacteria.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on the substituents attached to the phenyl ring. Key analogs include:
Key Observations :
- Chlorine vs. Hydroxyl Groups : The 5-chloro-2-hydroxyphenyl derivative (LogP ~1.2) exhibits potent antioxidant activity due to the hydroxyl group’s radical scavenging capacity, outperforming ascorbic acid in DPPH assays . In contrast, dichloro-substituted analogs (e.g., 3,5-dichloro-2-hydroxyphenyl) show enhanced antimicrobial activity, likely due to increased lipophilicity (LogP ~2.1) improving membrane penetration .
- Halogen Effects: Bromine (3-bromophenyl) increases molecular weight and polar surface area (PSA), making it suitable as an analytical standard .
Heterocyclic Modifications at Position 3
Replacing the carboxylic acid with heterocyclic moieties (e.g., oxadiazole, triazole) significantly alters activity:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl) derivative : Demonstrated 1.5× higher antioxidant activity than ascorbic acid due to the thioxo-oxadiazole group’s electron-withdrawing properties, enhancing radical stabilization .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-1,2,4-triazol-3-yl) derivative : Showed 1.35× higher DPPH scavenging activity and strong reducing power (optical density = 1.149), attributed to the triazole ring’s hydrogen-bonding capacity .
Antimicrobial and Anticancer Activity
- Antimicrobial Activity : The 3,5-dichloro-2-hydroxyphenyl derivative (compound 14) inhibited Vancomycin-Intermediate Staphylococcus aureus (VISA) with MIC values comparable to linezolid, likely via disruption of bacterial cell wall synthesis .
- Anticancer Potential: Derivatives bearing nitro or amino substituents (e.g., 1-(5-chloro-2-hydroxy-3-nitrophenyl)) induced apoptosis in A549 lung cancer cells, with IC50 values under 10 µM, suggesting a mechanism involving ROS generation .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : Ranges from 1.2 (hydroxyl-rich analogs) to 2.3 (brominated derivatives), influencing bioavailability and blood-brain barrier penetration .
- Thermal Stability : The 2,3-dimethylphenyl derivative has a high boiling point (535°C) and density (1.3 g/cm³), indicating robust thermal stability for industrial applications .
- Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, whereas esterified or heterocyclic analogs show improved lipid solubility .
Biological Activity
1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | C12H11Cl2NO3 |
| Molecular Weight | 288.13 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including those with dichlorophenyl substitutions, exhibit significant anticancer properties. For instance, a study focused on various 5-oxopyrrolidine derivatives showed that those containing the 1-(2,3-dichlorophenyl) moiety displayed notable cytotoxic effects against A549 human lung adenocarcinoma cells.
Case Study: Cytotoxicity Testing
In vitro tests were conducted where A549 cells were treated with varying concentrations of the compound for 24 hours. The viability was assessed using the MTT assay, revealing that:
- Compound Treatment : At a concentration of 100 µM, the compound reduced A549 cell viability significantly.
- Comparison with Control : The compound's efficacy was compared to cisplatin, a standard chemotherapeutic agent.
The results indicated a structure-dependent activity where modifications on the phenyl ring influenced the anticancer potency. For example:
| Compound Modification | A549 Cell Viability (%) | Significance (p-value) |
|---|---|---|
| Unmodified (Control) | 100 | - |
| 3,5-Dichloro Substitution | 21.2 | p < 0.0001 |
| No Substitution | 63.4 | p < 0.05 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant Gram-positive pathogens. Research indicates that the structure of the compound plays a crucial role in its effectiveness against various bacterial strains.
Study Findings
In vitro antimicrobial assays showed that:
- Testing Pathogens : The compound was tested against clinically significant strains such as Staphylococcus aureus and Escherichia coli.
- Results : Compounds demonstrated varying degrees of antimicrobial activity with some derivatives showing significant inhibition at concentrations below 128 µg/mL.
Summary of Biological Activities
The following table summarizes the biological activities observed for different derivatives of this compound:
| Activity Type | Tested Derivatives | Observed Effect |
|---|---|---|
| Anticancer | Various substitutions | Significant cytotoxicity against A549 cells |
| Antimicrobial | Selected derivatives | Activity against multidrug-resistant strains |
Q & A
Q. Basic
- 1H/13C NMR : Assign protons and carbons, focusing on the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the pyrrolidone carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and ketone (1680–1750 cm⁻¹ C=O stretch) functionalities .
- X-ray Crystallography : Resolve absolute stereochemistry (e.g., C3 chirality) using single-crystal diffraction, as demonstrated for analogous chlorophenyl pyrrolidine derivatives .
- Elemental Analysis : Validate empirical formula (e.g., C11H9Cl2NO3) with ≤0.4% deviation .
How can diastereoselective synthesis be achieved for the pyrrolidine ring system in related compounds?
Advanced
Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis . For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >90% diastereomeric excess using Pd-catalyzed Heck coupling under optimized solvent conditions (DMF/toluene, 60°C) . Stereochemical outcomes are analyzed via NOESY (2D NMR) to confirm spatial arrangements of substituents.
What methodologies are employed to assess the biological activity of this compound derivatives?
Q. Advanced
- Enzyme Inhibition Assays : Screen for activity against targets like PYCR1 (pyrroline-5-carboxylate reductase) using UV-Vis spectroscopy to monitor NADPH depletion .
- Antimicrobial Testing : Evaluate MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria via broth microdilution, referencing structurally similar chlorophenyl analogs .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations, comparing results to derivatives like 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid .
How should researchers address contradictions in reported biological activity data for this compound class?
Q. Advanced
- Purity Verification : Confirm via HPLC (C18 column, 0.1% TFA/ACN gradient) and elemental analysis .
- Standardized Protocols : Replicate assays using identical cell lines (e.g., NIH/3T3 fibroblasts) and solvent controls (DMSO ≤0.1%) .
- Stereochemical Accounting : Isolate enantiomers via chiral chromatography and test separately, as diastereomers may exhibit divergent activities .
What are effective strategies for introducing diverse substituents at the pyrrolidine nitrogen or carboxylic acid moiety?
Q. Advanced
- N-Alkylation : React the pyrrolidine nitrogen with benzyl halides in DMF/K2CO3 to generate 1-benzyl derivatives .
- Carboxylic Acid Derivatization : Convert to methyl esters (SOCl2/MeOH) or amides (EDC/HOBt coupling with amines) .
- Protecting Groups : Use Boc (di-tert-butyl dicarbonate) for temporary N-protection during multi-step syntheses .
Which computational approaches are validated for predicting the physicochemical properties and bioactivity of this compound?
Q. Advanced
- Molecular Docking : Simulate binding to PYCR1 (PDB: 3U7N) using AutoDock Vina and InChI/Canonical SMILES descriptors from PubChem .
- QSAR Modeling : Correlate logP (2.1–2.5) and topological polar surface area (80–90 Ų) with permeability using MOE software .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict tautomeric stability and reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
